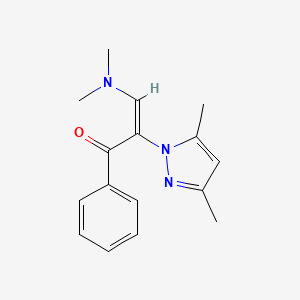![molecular formula C19H15NO6 B2895180 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1170127-92-0](/img/structure/B2895180.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as BDC, is a chemical compound with potential applications in scientific research. BDC is a chromene derivative that has been synthesized through various methods, with each method having its advantages and limitations.
Scientific Research Applications
Synthesis and Biological Evaluation
Anticholinesterase Activity : N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, with structural similarity to the compound , have been synthesized and evaluated for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds, particularly those with a benzyloxy moiety at the 7-position of the coumarin scaffold, displayed significant anti-AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Catalytic Reactions : The role of catalytic processes in synthesizing related compounds has been highlighted, showcasing the utility of platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This methodology demonstrates the synthetic versatility and potential for developing novel compounds with varied biological activities (Wang and Widenhoefer, 2004).
Multicomponent Synthesis : The efficiency of one-pot multicomponent reactions for synthesizing ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates has been demonstrated. These reactions, catalyzed by ammonium acetate and acetic acid, provide a convenient approach to generating benzochromene derivatives, suggesting a pathway for the synthesis of compounds with potential biological activities (Duan et al., 2013).
Antimicrobial Activity : Synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives and their evaluation for antibacterial activity reveal the potential of these compounds in addressing microbial resistance. The methodology for synthesizing these derivatives opens up avenues for exploring the antimicrobial properties of related compounds (Ramaganesh et al., 2010).
Antioxidant Activity
- Evaluation of Coumarin Derivatives : The antioxidant activity of synthesized coumarin derivatives has been assessed using various methods, indicating the potential of these compounds in combating oxidative stress. This research underscores the relevance of coumarin-based compounds, including N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide, in developing therapeutic agents (Kadhum et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antitumor and anti-tubercular activities , suggesting potential targets could be related to these biological processes.
Mode of Action
It’s worth noting that similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
Given the potential antitumor and anti-tubercular activities, it can be hypothesized that the compound may interfere with pathways related to cell proliferation, apoptosis, and bacterial metabolism .
Result of Action
Some studies suggest that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines . This indicates that the compound may have a cytotoxic effect on cancer cells.
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c21-18(14-9-12-3-1-2-4-15(12)26-19(14)22)20-7-8-23-13-5-6-16-17(10-13)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOKHKESQYCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)



![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)
![7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2895108.png)
methanone](/img/structure/B2895112.png)

![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)

![3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2895116.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2895118.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)